Highest Electron Affinity Among Organic Acceptors
The electron affinity (EA) of F6TCNNQ has been experimentally determined as 5.60 eV, making it one of the strongest organic molecular oxidizing agents used in organic electronics [1]. In direct comparison, F4TCNQ has an EA of approximately 5.2 eV, TCNH14 an even lower value, and the parent TCNQ only 4.3–4.5 eV [2][3]. This 0.40 eV advantage over F4TCNQ translates into the ability to oxidize host semiconductors with ionization energies exceeding 5.6 eV, a regime inaccessible to F4TCNQ [1].
| Evidence Dimension | Electron affinity (EA) / LUMO energy position |
|---|---|
| Target Compound Data | EA = 5.60 eV (F6TCNNQ) |
| Comparator Or Baseline | F4TCNQ EA ≈ 5.2 eV; TCNQ EA ≈ 4.5 eV; TCNH14 EA < 5.2 eV |
| Quantified Difference | +0.40 eV deeper LUMO vs F4TCNQ; +1.10 eV vs TCNQ |
| Conditions | Solid-state spectroscopy (UPS/IPES) and DFT calculations; values from Beilstein J. Nanotechnol. 2017 and Adv. Funct. Mater. 2018 |
Why This Matters
A deeper LUMO (higher EA) enables efficient ground-state electron transfer from host semiconductors with high ionization energies, directly expanding the accessible host material library for doped device architectures.
- [1] Zhang, F.; Kahn, A. Investigation of the High Electron Affinity Molecular Dopant F6-TCNNQ for Hole-Transport Materials. Adv. Funct. Mater. 2018, 28 (1), 1703780. View Source
- [2] Rückerl, F.; Waas, D.; Büchner, B.; Knupfer, M.; Zahn, D. R. T.; Haidu, F.; Hahn, T.; Kortus, J. Charge Transfer from and to Manganese Phthalocyanine: Bulk Materials and Interfaces. Beilstein J. Nanotechnol. 2017, 8, 1601–1615. (Cites 5.2 eV for F4TCNQ [ref 35] and 5.6 eV for F6TCNNQ [ref 36]). View Source
- [3] Xiao, Z.; Yuan, Y.; Wang, Q.; Shao, Y.; Zhong, Y.; Gao, Y.; et al. Perovskite Light-Emitting Devices with Doped Hole Transporting Layer. Molecules 2021, 26 (6), 1670. (Cites EA values: TCNQ ≈ 4.3 eV, F4-TCNQ LUMO deeper, F6-TCNNQ strongest). View Source
